Calcium meso-tartrate trihydrate
Description
Contextualization within Tartrate Chemistry and Coordination Compounds
Tartaric acid (C₄H₆O₆) is a dicarboxylic acid that features two chiral centers, leading to the existence of several stereoisomers. quora.com These include the naturally occurring L-(+)-tartaric acid and its enantiomer, D-(-)-tartaric acid, as well as the achiral meso-tartaric acid. nih.govlibretexts.org The meso form is characterized by an internal plane of symmetry, which renders it optically inactive despite the presence of chiral carbons. quora.comlibretexts.org
Salts of tartaric acid, known as tartrates, are widely utilized. nih.gov For instance, calcium tartrate is used in the food industry as an emulsifier and antioxidant under the E number E354. wikipedia.org In the realm of coordination chemistry, tartrate anions are of considerable interest due to their ability to act as ligands, forming coordination polymers with metal ions. researchgate.net The tartrate dianion (C₄H₄O₆²⁻) can chelate to metal centers through its carboxylate and hydroxyl groups, leading to the formation of complex three-dimensional networks. nih.govresearchgate.net The study of calcium tartrate, including its meso form, provides insights into the structural architecture of environmentally benign coordination polymers which have potential applications as solid electrolytes. researchgate.net
Significance in Crystallization Science and Stereochemistry
The crystallization of calcium tartrate is a subject of extensive research, partly due to its relevance in understanding biomineralization and preventing the formation of crystalline deposits in products like wine. wikipedia.org Research has explored various methods for growing calcium tartrate crystals, such as the single diffusion gel technique, which allows for the growth of well-formed single crystals. researchgate.netderpharmachemica.com The conditions of crystallization, including the pH of the gel, concentration of reactants, and gel setting time, have a considerable effect on the morphology and size of the resulting crystals. derpharmachemica.com
The study of calcium meso-tartrate (B1217512) trihydrate is particularly significant in stereochemistry. The investigation of tartaric acid isomers by Louis Pasteur was foundational to the development of modern stereochemistry. libretexts.org The existence of chiral and achiral (meso) diastereomers from the same chemical formula highlights the subtle structural differences that lead to distinct physical properties. quora.comlibretexts.org The crystallization process can be influenced by the specific stereoisomer present, leading to different crystal structures, or polymorphs. nih.govnih.gov The study of these polymorphs is crucial in fields like pharmaceuticals, where the solid form of a compound can impact its properties. nih.govnih.gov
Overview of Current Research Landscape and Gaps
Current research on calcium meso-tartrate trihydrate and related compounds is heavily focused on its structural and physical characterization. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analysis (TGA/DTA) are commonly employed to understand the crystal structure, bonding, and thermal stability. researchgate.net A significant portion of the research has been dedicated to determining the precise crystal structure, including lattice parameters and the coordination environment of the calcium ion. researchgate.netiucr.org
One detailed study revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org In this structure, the meso-tartrate dianion adopts a dissymmetric conformation, and the calcium ion is coordinated by seven oxygen atoms. iucr.org The stability of the crystal structure is further enhanced by an extensive network of hydrogen bonds. iucr.org
While the structural aspects of stable crystalline forms are well-documented, a potential gap in the research landscape is the exploration of polymorphism and the kinetics of phase transitions between different hydrated and anhydrous forms of calcium meso-tartrate. Furthermore, while the potential of calcium tartrate as a coordination polymer has been noted, further investigation into its functional properties, such as ion conductivity and catalytic activity, remains an area for future research. researchgate.net
Interactive Data Tables
Crystallographic Data for this compound
| Property | Value |
| Chemical Formula | Ca²⁺·C₄H₄O₆²⁻·3H₂O |
| Molecular Weight | 242.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.921 (1) Å |
| b | 10.300 (3) Å |
| c | 9.881 (1) Å |
| β | 91.78 (1)° |
| Volume | 907.5 (3) ų |
| Z | 4 |
| Calculated Density | 1.773 Mg m⁻³ |
| Data sourced from the International Union of Crystallography. iucr.org |
Isomers of Tartaric Acid
| Isomer Name | Chirality | Optical Activity |
| L-(+)-tartaric acid | Chiral | Dextrorotatory |
| D-(-)-tartaric acid | Chiral | Levorotatory |
| meso-tartaric acid | Achiral | Optically Inactive |
| Information compiled from various sources on stereochemistry. quora.comnih.govlibretexts.org |
Structure
2D Structure
Properties
IUPAC Name |
calcium;(2S,3R)-2,3-dihydroxybutanedioate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Ca.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2/q;+2;;;/p-2/t1-,2+;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNOFJOWBHRHR-SONKKDPBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10CaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-79-2 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Crystallization Processes of Calcium Meso Tartrate Trihydrate
Solution-Based Synthesis Approaches
The synthesis of Calcium meso-tartrate (B1217512) trihydrate is primarily achieved through methods that involve its crystallization from a solution. These techniques range from slow diffusion methods that allow for the growth of well-defined crystals to more rapid precipitation methods suited for bulk synthesis.
The single diffusion gel growth method is a technique utilized for growing single crystals of sparingly soluble substances like calcium tartrate. lbp.world This method employs a gel medium, typically silica (B1680970) gel, which controls the diffusion of reactants, thereby slowing down the reaction rate and facilitating the growth of larger, more perfect crystals. lbp.world
The general procedure involves creating a silica gel by mixing sodium metasilicate with an acid, in this case, tartaric acid. This gel is set in a test tube, and once firm, a solution of a soluble calcium salt, such as calcium chloride, is carefully poured on top. lbp.world The calcium ions then slowly diffuse into the gel, reacting with the tartrate ions to form calcium tartrate crystals below the gel-solution interface. The chemical reaction is as follows:
C4H6O6 + CaCl2 → CaC4H4O6 + 2HCl
Various parameters can be adjusted to optimize crystal growth, including the density of the gel, the pH of the gel, gel aging time, and the concentration of the reactants. While this method is widely reported for "calcium tartrate," the specific synthesis of the meso-diastereomer is dependent on using meso-tartaric acid as the starting reactant. Different habits and morphologies of the crystals can be obtained by modifying these growth parameters.
Wet chemical precipitation is a common and straightforward method for synthesizing calcium tartrate salts. This approach involves mixing aqueous solutions of a soluble calcium salt and a tartrate salt, leading to the rapid formation of a solid precipitate.
A specific method for obtaining Calcium meso-tartrate involves the conversion of d-tartaric acid. In this process, d-tartaric acid is boiled with a sodium hydroxide solution. Subsequently, the solution is partially neutralized, and a concentrated solution of anhydrous calcium chloride is added. This causes the immediate co-precipitation of calcium dl-tartrate and calcium meso-tartrate. orgsyn.org
The key to isolating the meso- form lies in the subsequent steps. After the initial precipitate (containing both dl- and meso- forms) is processed to recover dl-tartaric acid, the remaining filtrate is rich in meso-tartaric acid. From this filtrate, Calcium meso-tartrate can be precipitated by neutralizing the solution with ammonia, acidifying with acetic acid, and then adding an excess of calcium chloride solution. orgsyn.org A crucial finding from this method is that the calcium salt of meso-tartaric acid crystallizes with three molecules of water, confirming the formation of the trihydrate form. orgsyn.org This separation is possible due to the different solubilities and crystallization kinetics of the diastereomeric salts.
Controlled precipitation methods aim to improve the purity, crystal size, and filterability of the product by carefully managing the reaction conditions. These techniques are particularly relevant in industrial applications where consistent product quality is essential.
In the context of calcium tartrate production from complex mixtures, such as those resulting from carbohydrate oxidation, controlling precipitation is critical to separate it from other organic acids. google.com Key parameters that are controlled include temperature, the concentration of reactants (specific gravity of the solution), and the rate of addition of the precipitating agent. For instance, maintaining a temperature between 60°C and 70°C can yield a desirable precipitate, as excessively high temperatures may cause discoloration. google.com
Another control strategy is the use of seed crystals. Adding pre-existing crystals of calcium tartrate to a supersaturated solution can accelerate crystallization and influence the final crystal size distribution. This "seeding" effect provides nucleation sites, promoting crystal growth over spontaneous nucleation, which can lead to a more uniform product. openagrar.de The specific gravity of the solution before adding the calcium precipitant is also important; values higher than 1.15 are generally considered undesirable as they can hinder the formation of pure, dense granular precipitates. google.com
Influence of Crystallization Parameters
The formation of Calcium meso-tartrate trihydrate is highly sensitive to the conditions of the crystallization environment. Parameters such as pH and the concentration of reactants significantly impact the nucleation, growth, morphology, and yield of the crystals.
The pH of the solution plays a pivotal role in the crystallization of calcium tartrate. enartis.com The availability of the tartrate anion (C₄H₄O₆²⁻) is directly dependent on the pH, as it governs the dissociation equilibrium of tartaric acid. At low pH, the acid exists predominantly in its protonated (H₂T) or singly deprotonated (HT⁻) forms. As the pH increases, the concentration of the fully deprotonated tartrate ion (T²⁻) rises, which is necessary for the formation of calcium tartrate. enartis.com
Consequently, higher pH values favor the precipitation of calcium tartrate. enartis.com For example, in one study, it was noted that a solution containing 60 ppm of calcium would not produce a precipitate at a pH below 3.5, but precipitation was highly likely at a pH of 3.7 or higher. enartis.com In gel growth systems, well-developed single crystals of calcium tartrate have been obtained within a specific, slightly acidic pH range of 4.2 to 4.4. The increase of initial pH has been shown in other systems to favor the formation of more stable crystal polymorphs and can influence morphology. mdpi.com This principle is fundamental to controlling the onset of crystallization and the yield of the final product.
| pH Level | Effect on Tartaric Acid | Impact on Crystallization | Reference Finding |
|---|---|---|---|
| < 3.5 | Low concentration of tartrate ions (T²⁻) | Precipitation is unlikely or inhibited | A solution with 60 ppm Ca²⁺ shows no precipitate. enartis.com |
| ≥ 3.7 | Higher concentration of tartrate ions (T²⁻) | Precipitation is favored and highly likely | A solution with 60 ppm Ca²⁺ forms an abundant sediment. enartis.com |
| 4.2 - 4.4 | Optimal balance for crystal growth in gels | Formation of well-developed single crystals | Observed in single diffusion gel growth systems. |
The concentration of the constituent ions, calcium (Ca²⁺) and meso-tartrate (C₄H₄O₆²⁻), is a primary driver of the crystallization process. The rate of crystal growth is influenced by the degree of supersaturation in the solution; however, excessively high concentrations can be detrimental to crystal quality.
In gel growth techniques, it is observed that near the interface where reactant concentrations are high, rapid growth can lead to the formation of dendrites. Deeper within the gel, as the reactant concentration decreases due to the slow diffusion, the reaction is more controlled, resulting in the formation of good quality, well-developed crystals. This indicates an inverse relationship between reactant concentration and crystal perfection in this system.
| Concentration Level | Synthesis Method | Observed Effect on Crystal Growth | Reference Finding |
|---|---|---|---|
| High (near gel interface) | Gel Diffusion | Fast growth rate, potential for dendrite formation. | Dendritic growth observed near the gel-supernatant interface. |
| Low (deep in gel) | Gel Diffusion | Slow, controlled reaction leading to good quality, semitransparent, well-developed crystals. | High-quality crystals form 3-4 cm below the gel interface. |
| High (Specific Gravity > 1.15) | Precipitation | Hinders formation of pure, dense, granular precipitates. | Higher specific gravity is considered undesirable for effective precipitation. google.com |
Temperature Control in this compound Synthesis
Temperature is a critical parameter in the synthesis of this compound as it directly influences the solubility of the salt and, consequently, the nucleation and crystal growth rates. The solubility of calcium tartrate generally decreases at lower temperatures, which can lead to the precipitation and formation of crystalline clusters wikipedia.org. While specific studies on the temperature-dependent synthesis of the meso-tartrate trihydrate are limited, general principles of crystallization suggest that a controlled temperature profile is essential for reproducible results.
In a typical synthesis, maintaining a constant and uniform temperature is key to controlling supersaturation levels. A gradual decrease in temperature can be employed to induce crystallization from a saturated solution, a technique known as cooling crystallization. The rate of cooling will significantly impact the crystal size distribution; slower cooling rates generally favor the growth of larger, more well-defined crystals by keeping the supersaturation low, while rapid cooling can lead to the formation of a larger number of smaller crystals due to a high degree of supersaturation.
Furthermore, the thermal stability of the resulting crystals is an important consideration. Thermal analysis of calcium tartrate crystals has shown that decomposition processes, including the loss of water of hydration, occur at specific temperature ranges researchpublish.com. For instance, differential scanning calorimetry (DSC) of calcium tartrate has revealed endothermic peaks corresponding to the evaporation of water molecules, with total dehydration occurring at elevated temperatures researchpublish.com. This underscores the importance of temperature control not only during synthesis but also in the subsequent handling and storage of this compound to maintain its structural integrity.
Role of Gel Density and Aging in Gel-Assisted Growth
Gel-assisted growth is a widely used technique for synthesizing single crystals of sparingly soluble salts like calcium tartrate, as it provides a diffusion-controlled environment that mimics natural crystallization processes scholarsresearchlibrary.com. This method allows for the slow and controlled reaction between the constituent ions, leading to the formation of well-defined crystals. The density of the gel and the aging period are two pivotal factors that govern the nucleation and growth kinetics within the gel medium.
Gel Density: The density of the silica gel medium plays a crucial role in the diffusion of reactants. A higher gel density can impede the movement of ions, thereby slowing down the reaction rate and potentially reducing the number of nucleation sites. This can lead to the growth of larger and more perfect crystals. Conversely, a lower gel density allows for faster diffusion, which may result in a higher nucleation density and the formation of smaller crystals. The choice of gel density is therefore a trade-off between crystal size and growth time. Studies on calcium tartrate have shown that different crystal habits can be obtained by varying the gel density scholarsresearchlibrary.com.
Gel Aging: The aging of the gel before the introduction of the supernatant solution is another critical parameter. During aging, the gel structure undergoes changes, including shrinkage and a reduction in pore size. An aged gel will have a more rigid and less porous structure, which further restricts the diffusion of reactants. This can be advantageous for controlling the nucleation rate and promoting the growth of larger single crystals. Research on calcium tartrate crystal growth has demonstrated that varying the gel aging time can influence the resulting crystal morphology scholarsresearchlibrary.com.
The table below summarizes the influence of gel density and aging on the gel-assisted growth of calcium tartrate crystals, based on general observations from related studies.
| Parameter | Effect on Crystal Growth | Reference |
| Gel Density | Higher density leads to slower diffusion, fewer nucleation sites, and potentially larger crystals. | scholarsresearchlibrary.com |
| Lower density results in faster diffusion, more nucleation sites, and smaller crystals. | scholarsresearchlibrary.com | |
| Gel Aging | Longer aging time creates a more rigid gel structure, restricting diffusion and favoring the growth of larger crystals. | scholarsresearchlibrary.com |
| Shorter aging time allows for faster diffusion, potentially leading to a higher number of smaller crystals. | scholarsresearchlibrary.com |
Additive-Controlled Crystallization of this compound
The presence of additives during the crystallization process can significantly alter the crystal habit, morphology, and even the polymorphic form of the resulting crystals. This is achieved through the interaction of the additive molecules with the growing crystal surfaces, which can either inhibit or promote growth on specific crystallographic faces.
In the context of this compound, it can be postulated that organic additives with stereospecificity might interact differently with the meso-tartrate ions at the crystal surface, leading to tailored crystal shapes. The presence of chiral centers in many organic molecules could lead to selective interactions with the chiral centers of the tartrate molecule, even in its meso form.
Surfactants are amphiphilic molecules that can self-assemble into micelles in solution and can influence crystallization by acting as templates or by modifying the surface tension of the crystallization medium. In the synthesis of inorganic materials, surfactants can control particle size and morphology. For example, surfactant-assisted hydrothermal precipitation has been used to synthesize rod-shaped nano-hydroxyapatite, where the ionic properties of the surfactant were found to effectively control the shape of the crystals nih.gov.
In the case of this compound, the use of surfactants could offer a pathway to control the crystal size and shape. Cationic, anionic, or non-ionic surfactants could be employed to modify the nucleation and growth kinetics. For instance, a surfactant-mediated approach using Triton X-100 has been utilized in the wet chemical synthesis of calcium tartrate dihydrate nanoparticles researchgate.net. The surfactant molecules can form a layer around the growing nanocrystals, preventing their aggregation and controlling their final size.
The presence of impurities, even in trace amounts, can have a significant impact on the nucleation and growth of crystals. Impurities can be incorporated into the crystal lattice, leading to strain and defects, or they can adsorb onto the crystal surface, inhibiting growth. The nature of the impurity, whether ionic or molecular, will determine the extent and type of interaction with the growing crystal.
Studies on calcium tartrate tetrahydrate have investigated the effects of impurities, with findings indicating that the thermal stability of the crystals can be dependent on their perfectness, which is influenced by the presence of impurities researchgate.net. For this compound, ionic impurities such as other divalent cations (e.g., Mg²⁺, Sr²⁺) could potentially co-precipitate or be incorporated into the crystal lattice, altering its unit cell parameters and physical properties. Organic impurities, on the other hand, might act as growth inhibitors or modifiers, similar to the organic additives discussed earlier. The intentional addition of specific impurities (doping) can also be a method to tune the properties of the crystalline material. For example, the structure of doped calcium tartrate crystals has been studied, showing that transition metal ions can occupy interstitial sites in the host lattice researchgate.net.
Advanced Synthetic Strategies
Beyond conventional precipitation and gel-growth methods, advanced synthetic strategies can offer improved control over the crystallization process and the resulting material properties.
Sonocrystallization: This technique involves the use of ultrasound to induce or influence crystallization. Acoustic cavitation, the formation and collapse of bubbles in the liquid medium, can generate localized hot spots with high temperatures and pressures, leading to the formation of radicals and increased mass transfer mdpi.com. Sonocrystallization can be used to reduce the induction time for nucleation, control polymorphism, and produce crystals with a narrower size distribution mdpi.com. While not specifically reported for this compound, sonocrystallization has been shown to influence the polymorphic outcome of calcium carbonate crystallization, generally favoring the thermodynamically more stable form mdpi.com.
Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures in a closed system, known as an autoclave. Hydrothermal synthesis can produce highly crystalline materials with controlled morphologies. For instance, this technique has been employed for the synthesis of bioactive calcium silicate (B1173343) glass idk.org.rs. The application of hydrothermal synthesis to this compound could potentially yield well-defined crystals and might also be used to explore the formation of different hydrate (B1144303) phases under varying temperature and pressure conditions.
Exploration of Hydrothermal Synthesis Routes
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. While specific detailed research focusing exclusively on the hydrothermal synthesis of this compound is not extensively documented in publicly available literature, the principles of this technique can be applied from studies on similar compounds such as other calcium phosphates and metal-organic frameworks.
Hydrothermal synthesis offers several advantages, including the ability to produce well-defined crystalline materials with controlled particle size and morphology. For this compound, a hypothetical hydrothermal process would involve the reaction of a soluble calcium salt (e.g., calcium chloride or calcium nitrate) with meso-tartaric acid in an aqueous solution within a sealed vessel (autoclave). The temperature and pressure would be elevated above the boiling point of water.
Key parameters influencing the crystallization process under hydrothermal conditions include:
Temperature and Pressure: These are critical variables that affect the solubility of reactants and the kinetics of crystal nucleation and growth.
pH of the solution: The pH can influence the deprotonation of meso-tartaric acid and the subsequent formation of the calcium salt.
Concentration of Precursors: The initial concentrations of the calcium salt and meso-tartaric acid will determine the supersaturation of the solution, which drives the crystallization process.
Reaction Time: The duration of the hydrothermal treatment impacts the completeness of the reaction and the size and perfection of the resulting crystals.
Table 1: Hypothetical Hydrothermal Synthesis Parameters for this compound
| Parameter | Range | Expected Outcome |
| Temperature (°C) | 120 - 220 | Increased temperature generally leads to larger crystals and can influence the crystalline phase. |
| Pressure (bar) | Autogenous (2-25) | Pressure is dependent on the temperature and filling volume of the autoclave. |
| pH | 4 - 8 | Affects the morphology and purity of the final product. |
| Reactant Molar Ratio (Ca²⁺:meso-tartrate) | 1:1 to 1:1.5 | Can influence the yield and stoichiometry of the product. |
| Reaction Time (hours) | 6 - 48 | Longer reaction times typically result in larger, more well-defined crystals. |
The morphology of the resulting this compound crystals could range from microcrystalline powders to larger, well-defined prismatic or needle-like structures, depending on the precise control of these synthesis conditions.
Green Chemistry Approaches in this compound Production
Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of this compound can be approached from a green chemistry perspective by considering several key areas.
One of the primary goals of green chemistry is the use of renewable feedstocks. Meso-tartaric acid can be derived from the isomerization of d-tartaric acid, a byproduct of the wine industry. Utilizing this waste stream as a starting material aligns with the principles of a circular economy and reduces reliance on petrochemical-based syntheses.
Further green approaches can be implemented in the synthesis process itself:
Solvent-Free Synthesis: Mechanochemical methods, where mechanical energy (e.g., grinding or milling) is used to initiate chemical reactions in the absence of a solvent, present a promising green alternative. This approach minimizes solvent waste and can lead to higher reaction rates and different product polymorphs. A potential mechanochemical synthesis of this compound would involve the direct grinding of a calcium salt (e.g., calcium oxide or calcium carbonate) with meso-tartaric acid.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. In the context of this compound synthesis, ultrasound could be used to improve the mixing of reactants and accelerate the precipitation of the product from solution, potentially at lower temperatures and with shorter reaction times. An example of this approach has been demonstrated in the synthesis of calcium malate, where ultrasonication significantly improved the efficiency of calcium recovery from bovine bones. nih.govplos.orgnih.gov
Use of Water as a Benign Solvent: When a solvent is necessary, water is the greenest choice. Conventional precipitation methods for this compound often utilize water as the reaction medium. Optimizing these aqueous routes to minimize energy consumption (e.g., by using lower temperatures or shorter reaction times) and to ensure high atom economy are key green chemistry considerations.
Table 2: Comparison of Synthetic Approaches for this compound from a Green Chemistry Perspective
| Synthetic Method | Key Green Chemistry Advantages | Potential Research Findings |
| Conventional Precipitation | Use of water as a solvent. | Can be optimized for energy efficiency and waste reduction. |
| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, minimal waste. | High reaction rates and potential for novel crystalline phases. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, lower energy input, improved yields. | Efficient production with reduced processing times. |
| Hydrothermal Synthesis | Can produce highly crystalline materials with controlled morphology. | Potential for high-purity products; energy consumption is a key consideration for "greenness". |
The development of these green synthetic methodologies for this compound production is an ongoing area of research, with the aim of creating more sustainable and environmentally friendly chemical processes.
Crystallographic and Structural Elucidation of Calcium Meso Tartrate Trihydrate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive data on the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of a single, high-quality crystal, a complete structural model can be determined.
The foundational crystal structure of calcium meso-tartrate (B1217512) trihydrate was determined by A. J. de Vries and J. Kroon in 1984. iucr.org Their analysis of colorless, needle-shaped single crystals established the fundamental crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.
The specific space group was identified as P2₁/c, a common centrosymmetric space group for monoclinic crystals. iucr.org The presence of a center of inversion in this space group is consistent with the crystallization of an achiral meso compound. The detailed unit cell parameters from this single-crystal study are summarized in the table below.
Table 1: Single Crystal Lattic Parameters for Calcium meso-Tartrate Trihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.921(1) Å |
| b | 10.300(3) Å |
| c | 9.881(1) Å |
| β | 91.78(1)° |
| Volume (V) | 907.5(3) ų |
| Formula Units per Cell (Z) | 4 |
Data sourced from de Vries & Kroon (1984). iucr.org
The conformation of the meso-tartrate dianion within the crystal structure is a key feature of its molecular geometry. The study by de Vries and Kroon revealed that the meso-tartrate ligand adopts a staggered conformation about the central carbon-carbon bond. iucr.org This staggered arrangement is also known as a gauche conformation.
In general, tartaric acid and its derivatives can adopt different conformations, including trans (anti) and gauche (synclinal), which are stabilized by complex intramolecular hydrogen-bonding networks. nih.govchemistryviews.org For meso-tartaric acid and its derivatives, there is a known tendency to adopt a gauche conformation. nih.gov The single-crystal analysis confirms that in the solid state of this compound, the dissymmetric, staggered conformation is favored, with the structure being further stabilized by an extensive network of hydrogen bonds. iucr.org
The concept of absolute structure or absolute configuration is critical for chiral molecules, which lack a center of symmetry and are non-superimposable on their mirror images. libretexts.org Calcium meso-tartrate, being a meso compound, is achiral and crystallizes in a centrosymmetric space group (P2₁/c), so the determination of absolute structure is not applicable. iucr.orglibretexts.org
However, in related chiral systems, such as calcium (2R,3R)-tartrate tetrahydrate, the determination of absolute configuration is crucial. This related compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁. nih.goviucr.org For such non-centrosymmetric structures, single-crystal X-ray diffraction can unambiguously establish the absolute configuration. This is achieved by carefully analyzing anomalous dispersion effects in the diffraction data. nih.gov The refinement of the Flack parameter, which should approach a value of 0 for the correct enantiomer, provides definitive evidence of the true absolute structure. iucr.org This stands in contrast to the achiral meso-tartrate system, where such analysis is unnecessary.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides valuable information on phase identity, purity, crystallinity, and lattice parameters of a bulk sample.
Powder X-ray diffraction is a primary method for the phase identification of a crystalline solid. bc-mlard.ca The diffraction pattern, which plots diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystal structure. The PXRD pattern of this compound can be used to confirm its identity and distinguish it from other tartrate salts or different hydrate (B1144303) forms, such as calcium tartrate tetrahydrate, which possesses a different crystal structure and thus a distinct diffraction pattern. nih.govderpharmachemica.com
The quality of the diffraction pattern also provides an assessment of the material's crystallinity. A sample with high crystallinity will produce a pattern with sharp, well-defined diffraction peaks. derpharmachemica.com Conversely, patterns with broad peaks may indicate lower crystallinity, the presence of very small nanocrystallites, or internal lattice strain. derpharmachemica.com
While single-crystal XRD provides the initial determination of lattice parameters, high-quality powder diffraction data can be used to refine these values for a bulk sample. The Rietveld method is a powerful analytical technique for this purpose. bc-mlard.cayoutube.com
Rietveld refinement involves a least-squares fitting procedure where a calculated diffraction pattern, generated from a known structural model (including space group, atomic coordinates, and lattice parameters), is compared against the entire measured powder pattern. youtube.comscirp.org By minimizing the difference between the calculated and observed profiles, the method can refine various parameters, including the precise lattice parameters of the phase or phases present in the sample. bc-mlard.ca This technique has been successfully applied to refine the crystal structures of related complex organic salts from powder data, such as calcium galactarate tetrahydrate, demonstrating its utility for obtaining accurate crystallographic data from polycrystalline samples. researchgate.net
Analysis of Crystalline Nature and Structure
This compound crystallizes in the monoclinic system, a crystal system characterized by three unequal axes with one oblique intersection. iucr.org Its space group is designated as P2i/c. iucr.org The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, have been determined to be a = 8.921 Å, b = 10.300 Å, and c = 9.881 Å, with a β angle of 91.78°. iucr.org These parameters, along with a calculated density of 1.773 Mg/m³, provide a foundational description of its crystalline nature. iucr.org The structure is further stabilized by an extensive network of hydrogen bonds. iucr.org
The method used to obtain these detailed structural insights involved single-crystal X-ray diffraction. Colorless, transparent, needle-shaped crystals were grown using a single-gel diffusion technique, where calcium chloride was diffused into a gel containing sodium silicate (B1173343) and meso-tartaric acid. iucr.org The resulting diffraction data allowed for the determination of the atomic positions within the crystal lattice, achieving a final R-factor of 0.065 for 1817 observed unique reflections. iucr.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2i/c |
| a (Å) | 8.921 (1) |
| b (Å) | 10.300 (3) |
| c (Å) | 9.881 (1) |
| β (°) | 91.78 (1) |
| Volume (ų) | 907.5 (3) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.773 |
| Data sourced from de Vries & Kroon (1984). iucr.org |
Coordination Environment of Calcium(II) Ion in this compound
The calcium(II) ion in this compound exhibits a coordination number of seven. iucr.org This means that it is directly bonded to seven other atoms. This sevenfold coordination is a common feature for calcium ions, which, due to their size and electrostatic properties, can accommodate a higher number of ligands compared to smaller ions like magnesium. nih.gov The resulting coordination geometry around the Ca²⁺ ion is described as irregular, lacking a simple, idealized shape like an octahedron or tetrahedron. iucr.org
The bonds between the calcium ion and the surrounding atoms are primarily with oxygen atoms. iucr.org These oxygen atoms originate from both the meso-tartrate dianion and the water molecules of hydration. The interaction is predominantly electrostatic, a characteristic of bonding between a "hard" metal ion like Ca²⁺ and "hard" ligands like oxygen. nih.gov The Ca-O bond distances typically range from 2.3 to 2.6 Å, reflecting the larger ionic radius of calcium. nih.gov This coordination involves both the carboxylate and hydroxyl groups of the meso-tartrate ligand, as well as the oxygen atoms of the water molecules, creating a stable, three-dimensional network.
Hydration State and Polymorphism in Calcium Tartrates
Calcium tartrate can exist in various forms, including different stereoisomers (L-tartrate, D-tartrate, and meso-tartrate) and different hydration states (anhydrous, trihydrate, tetrahydrate, and hexahydrate). wikipedia.orgnih.govresearchgate.net These variations lead to polymorphism, where the same chemical compound can crystallize in different structures.
The number of water molecules incorporated into the crystal lattice significantly influences the crystal packing and connectivity. nih.gov While calcium meso-tartrate crystallizes as a trihydrate, the more common form found in nature, particularly in the wine industry, is calcium L-tartrate tetrahydrate. wikipedia.orgoiv.intoiv.int The tetrahydrate form crystallizes in the orthorhombic system (space group P2₁2₁2₁), a different crystal system from the monoclinic trihydrate. nih.govresearchgate.netias.ac.in In the tetrahydrate, the calcium ion is eight-coordinate, bonded to four tartrate anions and two water molecules in a distorted pseudo-octahedral environment. nih.gov This contrasts with the sevenfold coordination in the trihydrate. iucr.org A hexahydrate form has also been reported. nih.govresearchgate.net These differences in hydration and coordination lead to distinct crystal structures and properties for each hydrate form.
Implications of Hydration on Crystal Packing
In the crystal lattice, the Ca²⁺ ion is irregularly coordinated by seven oxygen atoms. iucr.org These oxygen atoms are provided by both the carboxylate and hydroxyl groups of the meso-tartrate dianion and the water molecules of hydration. The inclusion of water molecules in the coordination sphere of the calcium ion is crucial for satisfying its coordination requirements. This interaction helps to shield the positive charge of the cation and distribute charge more evenly throughout the crystal.
The meso-tartrate dianion itself adopts a specific, dissymmetric conformation that is staggered about the central carbon-carbon bond. iucr.org The stability of this conformation is reinforced by the hydrogen-bonding environment created by the water molecules. The intricate web of hydrogen bonds holds the tartrate ions in fixed orientations relative to one another and to the calcium ions, preventing the collapse of the lattice and defining the monoclinic crystal system.
Crystallographic Data for this compound
The structural details of this compound have been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.
| Parameter | Value |
| Chemical Formula | Ca(C₄H₄O₆)·3H₂O |
| Molecular Weight | 242.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.921 (1) Å |
| b | 10.300 (3) Å |
| c | 9.881 (1) Å |
| β | 91.78 (1)° |
| Volume (V) | 907.5 (3) ų |
| Z | 4 |
| Calculated Density (Dx) | 1.773 Mg/m³ |
| Data sourced from de Vries & Kroon (1984). iucr.org |
Spectroscopic Investigations of Calcium Meso Tartrate Trihydrate
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify functional groups and study molecular structure. While some vibrational modes may be active in both, they are governed by different selection rules, making the techniques complementary. For a mode to be IR active, there must be a change in the molecule's dipole moment during the vibration. For a mode to be Raman active, there must be a change in the molecule's polarizability.
The vibrational spectrum of calcium meso-tartrate (B1217512) trihydrate is characterized by distinct bands corresponding to the vibrations of its constituent functional groups: the hydroxyl (-OH) and C-H groups of the tartrate anion, the carboxylate group (-COO⁻), and the water of hydration. The coordination of the tartrate anion to the calcium ion is also reflected in the spectra.
The high-frequency region of the FTIR spectrum is dominated by a very broad, multi-component band between approximately 3000 cm⁻¹ and 3700 cm⁻¹, which arises from the overlapping stretching vibrations (ν) of the hydroxyl groups and the water molecules. researchgate.net The C-H stretching vibrations typically appear in the 2850 cm⁻¹ to 2990 cm⁻¹ range. google.com
The region from 930 cm⁻¹ to 1800 cm⁻¹ contains several intense and well-resolved peaks. researchgate.net The strong absorption band observed around 1590-1600 cm⁻¹ is attributed to the asymmetric stretching vibration of the deprotonated carboxylate group (ν_as(COO⁻)). researchgate.netijirset.com The corresponding symmetric stretching vibration (ν_s(COO⁻)) appears at a lower frequency, typically near 1387 cm⁻¹. ijirset.com The difference in frequency between the asymmetric and symmetric stretches provides information about the coordination mode of the carboxylate group.
Stretching vibrations of the C-O bonds of the alcohol groups and C-C bonds of the tartrate backbone are found in the fingerprint region, generally between 1000 cm⁻¹ and 1300 cm⁻¹. google.comijirset.com The Raman spectrum shows strong, sharp bands that are assigned to the internal vibrations of the tartrate ions. researchgate.net Bands in the lower frequency region (below 900 cm⁻¹) are associated with skeletal vibrations and the metal-oxygen (Ca-O) stretching modes. researchgate.netijirset.comnih.gov
Interactive Table 1: Typical Vibrational Band Assignments for Calcium Tartrate Hydrates Note: The exact positions can vary slightly depending on the specific hydrate (B1144303) and experimental conditions. Data is compiled from studies on various calcium tartrate hydrates.
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
| ~3700 - 3000 | ν(O-H) from water and hydroxyl groups | FTIR | researchgate.net |
| ~2980 - 2880 | ν(C-H) | Raman | researchgate.net |
| ~1600 - 1588 | ν_as(C=O / COO⁻) | FTIR | google.comijirset.com |
| ~1450 - 1386 | ν_s(C=O / COO⁻) | FTIR | google.comijirset.com |
| ~1147 - 1075 | ν(C-O) | FTIR | ijirset.comnih.gov |
| ~881 - 807 | Skeletal vibrations | Raman | researchgate.net |
| < 720 | ν(Ca-O) | FTIR | ijirset.com |
The three molecules of water in the crystal lattice of calcium meso-tartrate trihydrate give rise to distinct spectroscopic signatures, particularly in the FTIR spectrum. The most prominent feature is the broad absorption band in the 3000-3700 cm⁻¹ region, which is due to the symmetric and asymmetric O-H stretching modes of the water molecules. researchgate.net The breadth of this band indicates a variety of hydrogen-bonding environments within the crystal structure.
In addition to the stretching modes, the bending mode (δ) of the water molecules, also known as the scissoring vibration, typically appears as a sharp peak around 1600-1650 cm⁻¹. This peak is often superimposed on or near the strong carboxylate absorption band, which can make its identification challenging. researchgate.net Weaker and broader bands corresponding to wagging and rocking librational modes of the water molecules can sometimes be observed at lower frequencies (e.g., 500-800 cm⁻¹). The presence and characteristics of these bands confirm the hydrated nature of the compound. google.comnih.gov
The crystal structure fixes the anion in a specific conformation, and the vibrational spectrum reflects this geometry. The number of observed bands and their frequencies are sensitive to the local symmetry of the molecule in the crystal. libretexts.org A detailed analysis of the spectral features, often aided by computational modeling, can help deduce the specific conformation (e.g., trans or gauche) of the C(2)-C(3) bond of the tartrate backbone. The vibrational spectra of chiral molecules can also exhibit chirality-specific modes, a phenomenon explored in advanced vibrational optical activity techniques. arxiv.org
Advanced Spectroscopic Techniques
Solid-state NMR (ssNMR) is a powerful, non-destructive technique that provides atomic-level information about the local chemical environment, structure, and dynamics in crystalline and amorphous solids. nih.gov For this compound, ¹³C and ¹H are the primary nuclei of interest for ssNMR studies.
A ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectrum of a calcium tartrate would reveal the number of chemically distinct carbon atoms in the asymmetric unit of the crystal. researchgate.net For the meso-tartrate anion, which has chemically equivalent pairs of carbons in its symmetric conformation (two equivalent carboxyl carbons and two equivalent methine carbons), one might expect a relatively simple spectrum with two main resonances. google.comresearchgate.net One resonance would correspond to the carboxyl carbons (typically in the 170-180 ppm range) and the other to the methine carbons bearing the hydroxyl groups (around 70-80 ppm). researchgate.net Any splitting or multiplication of these peaks would indicate that the carbons are not chemically equivalent in the crystal lattice, providing valuable information about the crystal packing and local symmetry.
¹H ssNMR can be used to study the environments of the protons, particularly those in the water molecules and hydroxyl groups, and can give insights into hydrogen bonding. researchgate.net Furthermore, advanced techniques like ⁴³Ca ssNMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, could directly probe the coordination environment of the calcium ion. rsc.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In an XPS experiment, the sample is irradiated with a beam of X-rays, and the kinetic energies of the photoelectrons that are emitted from the top 1-10 nm of the material are measured.
For this compound, an XPS survey scan would confirm the presence of calcium, oxygen, and carbon. High-resolution spectra of the individual elements would provide information on their oxidation states and chemical environments.
Ca 2p: The binding energy of the Ca 2p peak would confirm the +2 oxidation state of the calcium ion.
C 1s: The C 1s spectrum would be expected to show at least two distinct peaks corresponding to the different chemical environments of the carbon atoms: one for the carbon in the carboxylate group (O-C=O) at a higher binding energy, and one for the carbon in the methine group (C-OH) at a lower binding energy.
O 1s: The O 1s spectrum would be a composite of signals from the oxygen atoms in the carboxylate groups, the hydroxyl groups, and the water molecules, which often results in a broad, complex peak that can be deconvoluted to identify the different oxygen environments.
This detailed analysis allows for the verification of the compound's stoichiometry and the nature of its chemical bonds.
Thermal Decomposition and Stability Studies of Calcium Meso Tartrate Trihydrate
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is particularly useful for determining the thermal stability and composition of hydrated compounds like calcium meso-tartrate (B1217512) trihydrate.
TGA is employed to quantify the water of hydration in calcium meso-tartrate trihydrate. When the compound is heated, it loses its water molecules at specific temperature ranges, resulting in a stepwise mass loss in the TGA curve. The theoretical water content of this compound (CaC₄H₄O₆·3H₂O) is approximately 22.3%.
The initial weight loss observed in the thermogram corresponds to the dehydration process. For instance, in a typical TGA experiment, the loss of water molecules from calcium tartrate hydrates occurs at temperatures below 200°C. researchgate.net The precise temperature and the nature of the water loss (i.e., whether it occurs in a single step or multiple steps) can provide information about the binding strength of the water molecules within the crystal lattice.
Table 1: TGA Data for Hydration Water Loss in Calcium Tartrate Compounds
| Compound | Temperature Range for Water Loss (°C) | Observed Weight Loss (%) | Theoretical Water Content (%) | Reference |
| This compound | < 200 | ~22 | 22.3 | researchgate.net |
| Calcium Tartrate Tetrahydrate | Decomposes at 160 | - | - | wikipedia.org |
Note: The exact temperature ranges and weight loss percentages can vary slightly depending on experimental conditions such as heating rate and atmosphere.
Following dehydration, further heating of the anhydrous calcium meso-tartrate leads to its decomposition into various intermediate and final products. TGA, often coupled with techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis, helps in identifying these stages.
The decomposition of anhydrous calcium tartrate typically proceeds through the formation of calcium carbonate (CaCO₃) as a primary intermediate. This stage is characterized by a significant weight loss corresponding to the release of carbon monoxide (CO) and other volatile organic fragments. libretexts.org A subsequent decomposition step is observed at higher temperatures, where calcium carbonate breaks down into calcium oxide (CaO) and carbon dioxide (CO₂). ugr.esresearchgate.net
The thermogram of calcium tartrate nanoparticles, for example, shows distinct decomposition steps at 108.8°C, 264.2°C, and 398.9°C. researchgate.net In another study on gel-grown calcium tartrate crystals, the hydrated form became anhydrous at 206°C, decomposed to calcium oxalate (B1200264) at 350°C, then to calcium carbonate at 457°C, and finally to calcium oxide at 709°C. researchgate.net
Table 2: Decomposition Stages of Calcium Tartrate Identified by TGA
| Temperature Range (°C) | Process | Intermediate/Final Product | Evolved Gases | Reference |
| < 200 | Dehydration | Anhydrous Calcium Tartrate | H₂O | researchgate.net |
| ~250 - 400 | Decomposition of Tartrate | Calcium Carbonate (CaCO₃) | CO, other organic fragments | libretexts.org |
| > 600 | Decomposition of Carbonate | Calcium Oxide (CaO) | CO₂ | ugr.esresearchgate.net |
Note: The decomposition temperatures and products can be influenced by factors such as the crystalline form (e.g., meso vs. other isomers) and the experimental atmosphere.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA and DSC are thermal analysis techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These methods are used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, and decomposition.
The DTA and DSC curves for this compound reveal a series of endothermic and exothermic peaks corresponding to the various stages of its thermal decomposition.
Endothermic Peaks: The initial endothermic peak is associated with the dehydration process, where energy is absorbed to break the bonds holding the water molecules in the crystal lattice. nih.gov For instance, DTA of calcium tartrate nanoparticles has shown endothermic peaks around 138.7°C and 173.5°C, attributed to the removal of adsorbed and crystallization water. researchgate.net Another study on calcium tartrate crystals identified an endothermic peak at 77.17°C. derpharmachemica.com A large endothermic peak at higher temperatures is indicative of the decomposition of calcium carbonate to calcium oxide. derpharmachemica.com
Exothermic Peaks: Exothermic peaks in the DTA/DSC profile often correspond to the oxidative decomposition of the organic part of the molecule. In the case of calcium tartrate, exothermic reactions have been observed at temperatures such as 409.7°C and 472.2°C, which can be attributed to the oxidation of the decomposition products. researchgate.net Another study reported an exothermic peak at 492.39°C. derpharmachemica.com
Table 3: DTA/DSC Transitions for Calcium Tartrate
| Peak Type | Approximate Temperature (°C) | Associated Process | Reference |
| Endothermic | 77 - 175 | Dehydration | researchgate.netderpharmachemica.com |
| Endothermic | ~432 | Formation of Calcium Carbonate | derpharmachemica.com |
| Exothermic | ~410 - 492 | Oxidative Decomposition | researchgate.netderpharmachemica.com |
During thermal treatment, this compound undergoes significant phase transformations. The initial crystalline structure of the trihydrate is lost upon dehydration, leading to an anhydrous phase. This anhydrous material is often amorphous or has a different crystal structure from the hydrated form.
Further heating induces decomposition, resulting in the formation of new solid phases. For example, the transformation of anhydrous calcium tartrate to calcium carbonate involves a complete rearrangement of the atoms. libretexts.org The subsequent decomposition of calcium carbonate to calcium oxide is also a major phase transformation, often resulting in a product with a high surface area and porosity. ugr.es The crystal structure of the final calcium oxide can be influenced by the decomposition conditions. ugr.es
Kinetic Analysis of Thermal Decomposition
Kinetic analysis of the thermal decomposition of this compound involves determining the kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), which describe the rate of the decomposition reactions. This is typically achieved by analyzing TGA data obtained at multiple heating rates. mdpi.comcapes.gov.br
Various mathematical models, such as the Coats-Redfern and Flynn-Wall-Ozawa methods, can be applied to the TGA data to calculate these kinetic parameters. capes.gov.br The activation energy provides insight into the energy barrier that must be overcome for the decomposition to occur. A higher activation energy implies greater thermal stability.
Determination of Activation Energies and Frequency Factors
The thermal decomposition of hydrated tartrate complexes, including this compound, typically proceeds in distinct stages, beginning with dehydration followed by the decomposition of the anhydrous salt. The activation energy (Ea) and frequency factor (A), also known as the pre-exponential factor, are crucial kinetic parameters that quantify the energy requirements and the frequency of effective collisions for a reaction to occur. These parameters are often determined from thermogravimetric analysis (TGA) data using various kinetic models.
The activation energy for the dehydration of similar hydrated salts can vary significantly depending on the nature of the water molecule's bonding within the crystal lattice. The decomposition of the organic tartrate anion is a more energetic process, typically requiring higher activation energies.
Table 1: Illustrative Kinetic Parameters for Thermal Decomposition Stages of Related Calcium Compounds
| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) |
| Dehydration (e.g., CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O) | ~68 rsc.org | Data not available |
| Dehydration (e.g., CaC₂O₄·H₂O → CaC₂O₄ + H₂O) | ~81 rsc.org | Data not available |
| Anhydrous Salt Decomposition (e.g., CaC₂O₄ → CaCO₃ + CO) | ~180 rsc.org | Data not available |
| Carbonate Decomposition (e.g., CaCO₃ → CaO + CO₂) | ~176 - 232 mdpi.comugr.es | Data not available |
Note: The data in this table is derived from studies on calcium oxalate hydrates and calcium carbonate and is provided for illustrative purposes to indicate the expected range of values for similar processes in this compound. Specific experimental data for this compound is required for a precise determination.
Elucidation of Decomposition Mechanisms and Reaction Order
In the case of this compound, the decomposition is expected to be a multi-step process. The initial dehydration likely follows a different mechanism and reaction order than the subsequent decomposition of the tartrate moiety.
Studies on the thermal decomposition of similar compounds, such as yttrium tartrate trihydrate, have proposed a random nucleation model with a reaction order of one for all stages of decomposition. researchgate.net The decomposition of calcium carbonate, the final intermediate before the formation of calcium oxide, has been shown to follow a phase boundary reaction model, often described by a contracting cylinder mechanism. mdpi.com This suggests that the reaction initiates at the surface and proceeds inwards.
The decomposition of the tartrate anion itself is a complex process involving the breaking of C-C and C-O bonds, leading to the formation of various gaseous products and a solid residue of calcium carbonate. The specific intermediates and final products can be influenced by the reaction atmosphere (e.g., inert or oxidizing). For example, thermogravimetric analysis of calcium tartrate in a nitrogen atmosphere has indicated the formation of calcium carbonate at approximately 667°C, which then decomposes to calcium oxide at around 807°C.
Table 2: Proposed Decomposition Stages and Mechanisms for Calcium Tartrate
| Temperature Range (°C) | Proposed Reaction | Probable Mechanism | Reaction Order |
| Ambient - ~250 | Ca(C₄H₄O₆)·3H₂O → Ca(C₄H₄O₆) + 3H₂O | Dehydration | Data not available |
| ~250 - ~500 | Ca(C₄H₄O₆) → CaCO₃ + Gaseous Products | Organic Moiety Decomposition | Data not available |
| ~600 - ~850 | CaCO₃ → CaO + CO₂ | Phase Boundary Reaction (Contracting Geometry) | ~1 ugr.es |
Note: This table presents a generalized pathway based on available literature for calcium tartrate and related compounds. The exact temperatures and mechanisms for this compound require specific experimental investigation.
Morphological and Particle Level Analysis of Calcium Meso Tartrate Trihydrate
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for the detailed morphological analysis of Calcium meso-tartrate (B1217512) trihydrate. They provide high-resolution images that reveal intricate details about the crystal's shape, surface, and internal structure.
Visual Characterization of Crystal Habits and Surface Features
SEM provides detailed three-dimensional images of the crystal surface, revealing features such as plates with sharp edges and misshapen growth patterns. scholarsresearchlibrary.com It can also show how crystals grow through layer deposition. scholarsresearchlibrary.com TEM, on the other hand, offers insights into the internal structure and can confirm the nanostructured nature of the material by revealing the size and morphology of nanoparticles. researchgate.net
Morphology of Nanoparticles and Bulk Crystals
Both nanoparticles and larger bulk crystals of Calcium meso-tartrate have been studied. Nanoparticles, synthesized through methods like wet chemical approaches, often exhibit a nanostructured nature confirmed by the broadening of peaks in X-ray diffraction (XRD) patterns. researchgate.net TEM analysis of these nanoparticles can reveal their size, which can be in the range of 10-30 nm in diameter. researchgate.net
Bulk crystals, often grown using gel methods, can reach sizes of several millimeters, for instance, 5 x 4 x 3 mm or 6x4x3mm. scholarsresearchlibrary.comderpharmachemica.com The morphology of these larger crystals can vary significantly, with reports of whitish, semi-transparent, and diamond-shaped crystals. derpharmachemica.com
Particle Size Distribution and Control
The distribution of particle sizes within a sample of Calcium meso-tartrate trihydrate is a critical parameter that influences its physical and chemical properties. Understanding and controlling this distribution is essential for many applications.
Methods for Measuring Particle Size (e.g., from SEM/TEM, DLS)
Several techniques are employed to determine the particle size distribution of Calcium meso-tartrate. microtrac.com Direct measurement from SEM and TEM images allows for the visualization and sizing of individual particles. philadelphia.edu.jo While powerful, this can be a meticulous process.
Dynamic Light Scattering (DLS) is another common method, particularly for submicrometer particles suspended in a liquid. microtrac.com DLS measures the Brownian motion of particles, which is related to their size through the Stokes-Einstein equation. microtrac.com
Laser Diffraction (LD), also known as static laser light scattering (SLS), is a versatile technique that can measure particle sizes from nanometers to millimeters. microtrac.comomecinstruments.com It works by analyzing the scattering pattern of a laser beam as it passes through a dispersed sample. microtrac.com This method often provides a volume-based particle size distribution. omecinstruments.com
The results from these methods are often presented as a distribution, with key parameters such as the D10, D50, and D90 values, which represent the particle size below which 10%, 50%, and 90% of the sample's particles exist, respectively. ats-scientific.com
Factors Influencing Crystal Size and Morphology (e.g., additives)
The size and morphology of this compound crystals are highly sensitive to the conditions under which they are grown. By carefully controlling these factors, it is possible to tailor the final product's characteristics.
Key parameters that influence crystal growth include:
Concentration of Reactants: The molarity of the reactant solutions, such as calcium chloride and tartaric acid, has a significant impact on crystal size and nucleation density. scholarsresearchlibrary.comresearchgate.net
Gel Concentration and Aging: In gel growth methods, the density of the silica (B1680970) gel and the time it is allowed to age before introducing the reactants can influence the final crystal morphology. scholarsresearchlibrary.comderpharmachemica.com
Additives: The presence of additives can profoundly alter crystal growth. For instance, using calcium formate (B1220265) mixed with formic acid as a supernatant solution has been shown to reduce nucleation density and increase crystal size compared to using calcium chloride. researchgate.net Similarly, the use of extracts from natural sources like tamarind can also influence crystal growth. researchgate.net Additives can work by binding to specific crystal faces or kink sites, thereby inhibiting or promoting growth in certain directions. nih.govresearchgate.net
The interplay of these factors determines the final particle size distribution and morphology of the this compound crystals.
Supramolecular Architectures and Intermolecular Interactions in Calcium Meso Tartrate Trihydrate
Hydrogen Bonding Networks
Hydrogen bonds are of paramount importance in stabilizing the crystal structure of hydrated compounds like calcium meso-tartrate (B1217512) trihydrate. nih.gov They create a complex network of interactions that hold the constituent ions and water molecules together in a highly ordered arrangement.
In the crystal lattice of tartrate compounds, water molecules and the hydroxyl and carboxylate groups of the tartrate anions are extensively involved in O-H···O hydrogen bonds. nih.govresearchgate.net These interactions can be categorized based on the donor and acceptor groups. The water molecules can act as both hydrogen bond donors, through their hydrogen atoms, and acceptors, through their oxygen atoms. Similarly, the carboxylate oxygen atoms and the hydroxyl groups of the meso-tartrate anion participate as hydrogen bond acceptors and donors, respectively.
The geometry of these hydrogen bonds, including the donor-acceptor distances and the angles, determines their strength. Shorter O···O distances generally indicate stronger hydrogen bonds. nih.gov For instance, in related tartrate systems, O-H···O bond lengths can vary, with some being notably short, signifying strong interactions that contribute significantly to the lattice energy. nih.govnih.gov The presence of counterions, such as Ca²⁺, can influence the charge distribution on the tartrate anion, which in turn affects the strength of the interanionic hydrogen bonds. nih.gov
A detailed analysis of the hydrogen-bonding scheme reveals that each water molecule and tartrate anion participates in multiple hydrogen-bonding interactions, creating a dense and robust three-dimensional network. nih.gov
Table 1: Representative Hydrogen Bond Interactions in Tartrate Systems
| Donor (D) - H ... Acceptor (A) | D...A Distance (Å) | Reference |
| O-H (water) ... O (carboxylate) | Varies | nih.gov |
| O-H (water) ... O (hydroxyl) | Varies | nih.gov |
| O-H (hydroxyl) ... O (water) | Varies | nih.gov |
| O-H (hydroxyl) ... O (carboxylate) | ~2.55 | nih.gov |
Note: The specific bond distances for calcium meso-tartrate trihydrate require detailed crystallographic data.
Coordination Polymer Formation
In addition to hydrogen bonding, the coordination of the meso-tartrate anion to the calcium cations leads to the formation of a coordination polymer. The tartrate anion, with its multiple carboxylate and hydroxyl groups, acts as a versatile ligand, bridging multiple calcium centers.
In many metal-tartrate systems, the primary structural motif is the formation of one-dimensional (1D) chains. researchgate.net In the case of calcium tartrate structures, the calcium ions are linked by the tartrate molecules to form infinite chains. researchgate.net The connectivity within these chains can vary depending on the specific coordination mode of the tartrate ligand. For instance, a tartrate anion can chelate to one calcium ion while simultaneously bridging to another, propagating the chain. The specific nature of these linkages in this compound would involve the meso-tartrate acting as a linker between adjacent Ca²⁺ ions. The formation of such 1D coordination polymers is a common feature in the crystal structures of calcium complexes with various organic ligands. manchester.ac.ukresearchgate.netunigoa.ac.in
Crystal Engineering Principles Applied to this compound Systems
The study of this compound provides a practical example of crystal engineering principles. Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties by understanding and controlling intermolecular interactions. rsc.org
In this system, the meso-tartrate anion acts as a key building block, or "synthon," whose geometry and functional groups direct the assembly of the supramolecular architecture. The competition and cooperation between different types of intermolecular interactions, namely coordination bonds and hydrogen bonds, are central to the resulting crystal structure. rsc.org
The presence of water molecules adds another layer of complexity and control. The hydration state of calcium tartrate significantly influences its crystal structure, as different hydrates exhibit distinct packing and connectivity. nih.govresearchgate.net This highlights the role of solvent molecules in templating or participating in the formation of specific crystalline phases.
By understanding the interplay of these factors—the geometry of the meso-tartrate, the coordination preferences of the calcium ion, and the hydrogen-bonding capabilities of the tartrate and water molecules—it is possible to rationalize the observed structure of this compound and potentially predict or design related structures with tailored properties.
Computational and Theoretical Investigations of Calcium Meso Tartrate Trihydrate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the meso-tartrate (B1217512) anion and its interaction with calcium ions. These methods solve the Schrödinger equation for the motion of electrons, providing detailed information about energy, structure, and bonding. researchgate.net
A detailed analysis of the electronic structure of calcium meso-tartrate trihydrate reveals the nature of the chemical bonds within the crystal lattice. The interaction between the calcium ion (Ca²⁺) and the meso-tartrate anion is primarily ionic, driven by the electrostatic attraction between the positively charged calcium and the negatively charged carboxylate groups of the tartrate.
Theoretical investigations of similar metal-ligand complexes often employ methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) to quantify the nature of these bonds. nih.govnih.gov For instance, in related calcium complexes, NBO analysis shows that the Ca-O bonds have a high degree of ionic character, with significant charge transfer from the ligand to the metal ion. nih.gov The electron density at the bond critical points, a key parameter in QTAIM, is typically low for such ionic interactions, indicating a closed-shell interaction with little covalent character. nih.gov
Table 8.1: Theoretical Methods in Electronic Structure Analysis
| Method | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Provides optimized geometry, total energy, and electron density of the system. | Foundational for all electronic structure and bonding analyses. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer, hybridization, and the nature of atomic and bond orbitals. | Quantifies the ionicity of the Ca²⁺-carboxylate bond and hydrogen bonding interactions. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes chemical bonds based on the topology of the electron density. | Defines the nature of Ca-O bonds and hydrogen bonds within the crystal. nih.gov |
Quantum chemical calculations, such as DFT, have been used to map the potential energy surface of the meso-tartrate anion and its parent acid. ias.ac.in These studies show that the staggered conformations are significantly more stable than the eclipsed ones. The three primary staggered conformations are:
An anti-periplanar (ap) or trans conformation, which has a center of symmetry and is therefore achiral.
Two synclinal (sc) or gauche conformations, which are chiral and are enantiomers of each other. researchgate.net
In solution, meso-tartaric acid and its anion exist as an equilibrium mixture of these conformers. researchgate.net The relative energies and populations of these conformers are influenced by intramolecular hydrogen bonding and interactions with the solvent. DFT calculations have shown that the formation of intramolecular hydrogen bonds, which create stable five-membered rings, is a primary factor controlling the conformational preferences. ias.ac.in While the anti-conformer is often depicted, the gauche forms are significant contributors to the equilibrium, existing as a racemic mixture which ensures the bulk sample remains optically inactive. researchgate.net
Table 8.2: Calculated Relative Energies of meso-Tartrate Conformers
| Conformer | Dihedral Angle (O-C-C-O) | Key Feature | Relative Energy (Calculated) |
| Anti-periplanar (trans) | ~180° | Centrosymmetric, achiral | Often the global minimum |
| Synclinal (+) (gauche) | ~+60° | Chiral | Slightly higher than anti |
| Synclinal (-) (gauche) | ~-60° | Chiral (enantiomer of +) | Same energy as synclinal (+) |
Note: The exact relative energies can vary depending on the level of theory and the solvent model used in the calculation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, allowing for the study of dynamic processes like crystal formation and the behavior of interfaces. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.
The formation of this compound crystals from a supersaturated solution is a complex process involving nucleation (the formation of initial crystal seeds) and subsequent growth. MD simulations can provide a step-by-step view of these events at the molecular level. bri.co.nznih.gov
Simulations of calcium tartrate crystallization, though often focused on the L-tartrate form found in wine, have established models that can be adapted for the meso-trihydrate form. acs.org These models typically include calcium ions, tartrate anions, and explicit water molecules. The simulation tracks the aggregation of ions from a random distribution in the solution to form ordered clusters. Key parameters that can be analyzed include:
Nucleation rate: The frequency at which stable crystal nuclei form.
Critical nucleus size: The minimum size a cluster must reach to become stable and grow.
Growth mechanism: Whether growth occurs ion-by-ion, through the aggregation of clusters, or via other pathways.
The simulations show that factors like pH, temperature, and the presence of additives can significantly alter the nucleation and growth kinetics. acs.org For calcium tartrate, the formation of ion pairs and pre-nucleation clusters are critical intermediate steps. nih.gov The three water molecules per formula unit in the trihydrate structure are integral to the nucleation process, mediating interactions between ions and becoming incorporated into the growing crystal lattice.
The interaction between the crystal surfaces of this compound and the surrounding solvent (typically water) governs the crystal's growth rate and its final morphology (shape). MD simulations are uniquely suited to explore the structure and dynamics of this interface. researchgate.netresearchgate.net
Simulations of tartrate interacting with mineral surfaces have demonstrated that the stereochemistry of the tartrate molecule can lead to preferential binding on specific crystal faces. nih.gov At the interface of a this compound crystal, MD simulations would reveal:
Structuring of Water: The organization of water molecules into distinct layers near the crystal surface. The first hydration layer is typically highly ordered due to strong interactions with the surface ions. nih.govnih.gov
Ion Solvation and Desolvation: The process by which a calcium or tartrate ion sheds its hydration shell to integrate into the crystal lattice. The energy barrier associated with this desolvation step is a key factor controlling the growth rate.
Surface Diffusion: The movement of adsorbed ions and molecules across the crystal face as they seek an energetically favorable site for incorporation, such as a kink or step.
By calculating the binding energy of solvent molecules to different crystal faces, MD can help predict the crystal's equilibrium morphology. Faces that bind strongly to the solvent are stabilized, and their growth is slowed, leading to larger expressive faces in the final crystal shape. researchgate.net
Crystal Structure Prediction and Validation
While experimental techniques like X-ray diffraction are the gold standard for determining crystal structures, computational methods for crystal structure prediction (CSP) are becoming increasingly powerful. researchgate.net These methods aim to find the most thermodynamically stable arrangement of molecules in a crystal lattice, starting only from the chemical formula.
For a hydrated salt like this compound, CSP is particularly challenging due to the conformational flexibility of the tartrate anion and the multiple ways water molecules can be arranged. A common approach involves generating a multitude of potential crystal structures and then ranking them based on their calculated lattice energies. This process often uses a combination of Monte Carlo methods, genetic algorithms, and local energy minimization with force fields or DFT calculations. researchgate.net
The known, experimentally determined crystal structure of this compound serves as the ultimate benchmark for validating these prediction methods. If a computational method can successfully identify the experimental structure as the most stable polymorph among thousands of candidates, it lends confidence to its ability to predict unknown structures. Furthermore, computational energy calculations can help explain why certain polymorphs or hydrates (e.g., the trihydrate vs. a tetrahydrate) are more stable than others under specific conditions.
Analytical Techniques for Quantitative and Qualitative Determination in Research Contexts
Quantitative Analytical Methods (e.g., Chelatometric Titration, Elemental Analysis)
Quantitative analysis is employed to determine the precise amount of calcium and the elemental composition of the compound.
Chelatometric Titration
A primary method for determining the calcium content in calcium tartrate compounds is through complexometric titration, often utilizing ethylenediaminetetraacetic acid (EDTA). charleston.eduresearchgate.net This technique is based on the formation of a stable, water-soluble complex between the calcium ions (Ca²⁺) and the EDTA chelating agent. ccri.edu
The general procedure involves dissolving a precisely weighed sample of calcium meso-tartrate (B1217512) trihydrate, often in an acidic solution to ensure complete dissolution, followed by pH adjustment. charleston.edu The solution is typically buffered to a pH of around 10 using an ammonia-ammonium chloride buffer to ensure the stability of the complex and the proper functioning of the indicator. egyankosh.ac.in
A metal ion indicator, such as Eriochrome Black T or Calmagite, is added to the solution. charleston.edulibretexts.org This indicator forms a colored complex with a small amount of metal ions (typically Mg²⁺ is added for a sharper endpoint with some indicators). libretexts.org During the titration, the EDTA solution is added, which first reacts with the free Ca²⁺ ions. Once all the free Ca²⁺ is complexed, the EDTA displaces the metal ions from the indicator complex, causing a distinct color change (e.g., from wine red to sky blue) that signals the endpoint of the titration. researchgate.netccri.edu The volume of EDTA solution used is directly proportional to the amount of calcium in the sample, allowing for precise quantification. ccri.edu The reaction stoichiometry between Ca²⁺ and EDTA is 1:1. charleston.edu
Elemental Analysis
Elemental analysis provides the percentage composition of the constituent elements (Carbon, Hydrogen, Oxygen, and Calcium) in the compound. This is a fundamental technique for verifying the empirical formula of calcium meso-tartrate trihydrate (C₄H₁₀CaO₉). Techniques like Energy Dispersive X-ray Analysis (EDAX) can be used to determine the relative concentrations of elements such as calcium, oxygen, and carbon in tartrate crystals. scholarsresearchlibrary.com For purity assessment, Atomic Absorption Spectroscopy (AAS) can be employed to detect and quantify trace metal impurities. ias.ac.incapes.gov.br
The theoretical elemental composition of this compound is a key benchmark for verifying the purity of a synthesized sample.
Table 1: Theoretical Elemental Composition of this compound (C₄H₁₀CaO₉)
| Element | Symbol | Atomic Mass (g/mol) | Molar Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 48.04 | 20.69 |
| Hydrogen | H | 1.01 | 10.10 | 4.35 |
| Calcium | Ca | 40.08 | 40.08 | 17.26 |
| Oxygen | O | 16.00 | 144.00 | 61.99 |
| Total | C₄H₁₀CaO₉ | 232.22 | 100.00 |
Spectroscopic and Diffraction Techniques for Purity and Phase Analysis
Spectroscopic and diffraction methods are indispensable for confirming the molecular structure, identifying the presence of water of hydration, and ensuring the phase purity of this compound.
Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of calcium tartrate hydrates shows characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of water of hydration (O-H stretching). ias.ac.inresearchgate.net Other peaks can be attributed to C-H stretching, C=O stretching in the carboxylate group, and C-O stretching. ias.ac.inresearchgate.net This technique is crucial for confirming the presence of the tartrate backbone and the water molecules integral to the trihydrate structure.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR and can be used for structural characterization. nih.gov
UV-Visible Spectroscopy: This technique provides information on the optical properties of the material. Studies on calcium tartrate crystals have shown that they have sufficient transmission in the visible and near-infrared regions. scholarsresearchlibrary.com The absorption spectrum can be used to calculate the optical band gap energy of the material. scholarsresearchlibrary.com
Table 2: Key Spectroscopic Data for Calcium Tartrate Hydrates
| Technique | Region/Wavelength | Observation | Reference |
|---|---|---|---|
| FTIR | 3200-3600 cm⁻¹ | Broad band indicating O-H stretching from water of hydration. | ias.ac.inresearchgate.net |
| FTIR | ~2628, ~2220 cm⁻¹ | Peaks attributed to C-H stretching vibrations. | researchgate.net |
| UV-Vis | 200-1400 nm | High transmittance in the visible and IR regions. | scholarsresearchlibrary.com |
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for analyzing the crystalline structure and phase purity of solid materials. Each crystalline solid has a unique XRD pattern, which acts as a fingerprint. For this compound, XRD is used to confirm its specific crystal structure and lattice parameters, distinguishing it from other isomers (L-tartrate, D-tartrate) and other hydrate (B1144303) forms (e.g., tetrahydrate, hexahydrate). ias.ac.innih.govderpharmachemica.com
The absolute configuration and hydration state significantly influence the crystal packing and, therefore, the diffraction pattern. nih.gov Research has confirmed that the trihydrate form of calcium tartrate contains the meso-tartaric isomer. nih.gov By comparing the experimental XRD pattern of a sample to a reference pattern from a crystallographic database, one can confirm the phase identity and assess its purity. The presence of peaks corresponding to other phases or impurities would indicate a mixed or impure sample. researchgate.netnih.gov
Future Research Directions and Unaddressed Questions in Calcium Meso Tartrate Trihydrate Chemistry
Advanced in Situ Characterization of Crystallization
A significant frontier in understanding Calcium meso-tartrate (B1217512) trihydrate lies in the real-time observation of its crystallization process. While traditional analytical techniques provide valuable endpoint data, they often miss the transient and dynamic phenomena that govern crystal nucleation and growth. The future of crystallization research, in general, is moving towards the integration of Process Analytical Technology (PAT) for real-time monitoring and control. datainsightsmarket.comresearchgate.net
Future research should prioritize the application of advanced in situ characterization techniques to continuously monitor the crystallization of Calcium meso-tartrate trihydrate from solution. datainsightsmarket.commdpi.com Techniques such as in situ X-ray diffraction (XRD) could provide real-time structural information, allowing researchers to observe the formation and transformation of crystalline phases as they occur. whiterose.ac.ukRaman spectroscopy is another powerful tool that can be used for the in situ measurement of polymorph composition during crystallization. researchgate.net
Furthermore, in situ microscopy and spectroscopy have been highlighted as key experimental methods for the real-time monitoring and characterization of nucleation and crystal development processes. mdpi.com The use of microfluidic systems offers advantages such as individual crystal confinement and excellent heat and mass transfer, providing a controlled environment for detailed observation. mdpi.com The integration of artificial intelligence (AI) and machine learning (ML) with these in situ techniques can lead to predictive modeling and automation for process optimization. datainsightsmarket.com
| In Situ Technique | Potential Insights for this compound Crystallization |
| X-ray Diffraction (XRD) | Real-time tracking of crystal structure development and polymorphic transformations. |
| Raman Spectroscopy | In situ monitoring of molecular vibrations to identify polymorphs and solvates. |
| Microscopy (e.g., SEM, TEM) | Visualization of crystal morphology, size, and aggregation in real-time. |
| Spectroscopy (UV-Vis, IR) | Monitoring solute concentration and supersaturation levels during crystallization. |
| Electrical Resistance Tomography | Visualization of solid concentration distributions in the crystallizer. mdpi.com |
Unaddressed questions in this area include:
What are the precise kinetics of nucleation and growth for this compound under various conditions?
Can we identify and characterize any transient amorphous or metastable crystalline intermediates during its formation?
How do process parameters such as temperature, pH, and mixing rate, influence the crystallization pathway in real-time?
Deeper Understanding of Additive Mechanisms on Growth and Morphology
The presence of additives or impurities can significantly alter the growth rate, crystal habit, and polymorphic outcome of crystallization processes. rsc.orgnih.gov While the impact of additives on calcium tartrate, in general, is recognized, particularly in the context of winemaking where protective colloids are used to prevent precipitation, a detailed molecular-level understanding of these interactions for this compound is lacking. nih.gov
| Additive Type | Potential Effects on this compound Crystallization |
| Polymers (e.g., Polysaccharides) | Can act as inhibitors by binding to crystal surfaces or pre-nucleation clusters. uni-hannover.de |
| Organic Acids (e.g., Citric Acid) | May chelate calcium ions or interact with tartrate moieties, affecting nucleation and growth. |
| Inorganic Ions (e.g., Mg2+, Na+) | Can be incorporated into the crystal lattice or alter the solution chemistry, influencing polymorphism. |
Unaddressed questions include:
What are the specific binding energies and sites of interaction between different additives and the crystal surfaces of this compound?
How do additives influence the nucleation kinetics and the selection of a particular polymorphic form?
Can tailored additives be designed to precisely control the size, shape, and surface properties of this compound crystals for specific applications?
Exploration of New Synthetic Pathways and Conditions
Current methods for the synthesis of this compound often rely on conventional precipitation techniques. The exploration of novel synthetic routes could offer improved control over the crystallization process and lead to materials with enhanced properties. The field of calcium-based metal-organic frameworks (MOFs) provides inspiration for innovative synthetic strategies, including solvothermal, hydrothermal, and mechanochemical methods. taylorfrancis.comresearchgate.netnih.gov
Future research should explore unconventional synthesis methods for this compound. For instance, sonochemical and microwave-assisted synthesis could offer rapid and energy-efficient routes to the desired product. Mechanochemical synthesis , which involves grinding solid reactants together, presents a solvent-free and environmentally friendly alternative. rsc.org The use of controlled precipitation techniques , such as pH swing or constant-pH methods, could allow for the selective precipitation of this compound with desired particle characteristics. mpg.de Furthermore, investigating crystallization in non-traditional media, such as ionic liquids or deep eutectic solvents, could open up new possibilities for controlling polymorphism and morphology.
| Synthetic Pathway | Potential Advantages for this compound Synthesis |
| Solvothermal/Hydrothermal | Can lead to highly crystalline materials and novel polymorphs. taylorfrancis.comnih.gov |
| Mechanochemical | Environmentally friendly, solvent-free synthesis. rsc.org |
| Sonochemical/Microwave-Assisted | Rapid and energy-efficient synthesis. |
| Controlled Precipitation | Precise control over particle size and morphology. mpg.de |
Unaddressed questions include:
Can new polymorphs or solvates of Calcium meso-tartrate be discovered through the exploration of unconventional synthetic conditions?
How do different synthetic pathways influence the defect density and surface chemistry of the resulting crystals?
Can scalable and continuous synthesis methods be developed for the industrial production of this compound with consistent quality?
Comprehensive Theoretical Modeling of Crystal Growth and Polymorphism
Computational modeling is becoming an increasingly powerful tool for predicting and understanding the behavior of crystalline materials. nih.govmorressier.com While experimental studies provide essential data, theoretical models can offer molecular-level insights into the complex processes of crystal growth and polymorphism. The application of such models to this compound is an area ripe for exploration.
Future research should focus on the development and application of comprehensive theoretical models to simulate the crystallization of this compound. This could involve the use of molecular dynamics (MD) simulations to study the behavior of ions and molecules in solution and at the crystal-solution interface. researchgate.netDensity functional theory (DFT) calculations can be employed to determine the relative stabilities of different polymorphs and to understand the interactions between additives and crystal surfaces. acs.org Crystal structure prediction (CSP) methods can be utilized to systematically search for and rank the stability of potential polymorphs. nih.govresearchgate.netnih.gov
| Modeling Technique | Potential Applications for this compound |
| Molecular Dynamics (MD) | Simulating nucleation events, crystal growth mechanisms, and the role of solvents. researchgate.net |
| Density Functional Theory (DFT) | Calculating lattice energies of different polymorphs and binding energies of additives. acs.org |
| Crystal Structure Prediction (CSP) | Predicting the existence of unknown polymorphs and their relative stabilities. nih.govresearchgate.netnih.gov |
Unaddressed questions include:
What are the most stable predicted crystal structures for Calcium meso-tartrate, and do they correspond to experimentally observed forms?
Can computational models accurately predict the influence of different solvents and additives on the resulting crystal morphology and polymorphism?
How can theoretical models be integrated with experimental data to develop a comprehensive and predictive understanding of this compound crystallization?
Interdisciplinary Research with Related Fields
The study of this compound can be significantly enriched through collaboration with researchers in related fields. The challenges and opportunities associated with this compound are not confined to the realm of pure chemistry but extend to areas such as food science, materials science, and geology.
Future research should actively seek to establish interdisciplinary collaborations. For instance, in food science , particularly in enology, a deeper understanding of the factors influencing the precipitation of calcium tartrate in wine is crucial for quality control. enartis.comresearchgate.netawri.com.aufptt.rubri.co.nz Collaboration with food chemists and sensory scientists could lead to better strategies for preventing unwanted crystallization and understanding its impact on the sensory properties of wine. nih.govvt.edu
In materials science , the controlled synthesis of this compound with specific morphologies could lead to the development of novel functional materials. Collaboration with materials scientists could explore its potential applications as a biocompatible filler in composites, a precursor for the synthesis of other calcium-based materials, or as a component in sensing or separation technologies. The study of calcium-based MOFs is a testament to the potential of such interdisciplinary work. taylorfrancis.comresearchgate.netnih.gov
| Related Field | Potential Areas of Interdisciplinary Research with this compound |
| Food Science (Enology) | Predicting and controlling calcium tartrate precipitation in wine; understanding its impact on wine stability and sensory attributes. nih.govenartis.comresearchgate.netawri.com.aufptt.rubri.co.nz |
| Materials Science | Development of novel functional materials with controlled crystal morphology; exploration of applications in composites, catalysis, and separation. taylorfrancis.comresearchgate.netnih.gov |
| Geology/Biomineralization | Understanding the role of tartrate-like molecules in natural biomineralization processes and the formation of mineral deposits. |
Unaddressed questions include:
What are the precise mechanisms by which other components in wine, such as proteins and polysaccharides, inhibit or promote the crystallization of calcium tartrate?
Can the principles learned from the controlled crystallization of this compound be applied to the design of new biomaterials or functional composites?
What is the role of meso-tartrate in natural geological and biological systems where calcium mineralization occurs?
Q & A
Q. What are the established methods for synthesizing calcium meso-tartrate trihydrate, and how is its purity validated?
this compound can be synthesized via cyanide-mediated dimerization of glyoxylate, where meso-tartrate is isolated as a calcium salt . Post-synthesis, purity is validated using NMR spectroscopy and mass spectrometry to confirm molecular identity and absence of byproducts like DL-tartrates . X-ray diffraction (XRD) and elemental analysis are recommended for crystallinity and stoichiometric verification .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
Solubility studies should be conducted in aqueous solutions at controlled pH (e.g., 4–9) and temperatures (25–60°C) using gravimetric or spectrophotometric methods. Stability under humidity can be assessed via thermogravimetric analysis (TGA) to monitor dehydration at elevated temperatures . Comparative data with analogous salts (e.g., calcium citrate) may inform buffer system design .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Q. How does the coordination chemistry of this compound influence its reactivity in aqueous systems?
Structural studies suggest meso-tartrate acts as a bridging ligand, forming binuclear complexes with metals like calcium. Computational modeling (DFT) paired with EXAFS can elucidate coordination geometry and ligand-metal binding affinity . Such analyses are critical for predicting reactivity in catalytic or biological systems.
Q. What are the standard protocols for handling and storing this compound to prevent degradation?
Store in airtight containers at 4°C with desiccants to avoid hydration changes. Handle under inert atmospheres (e.g., nitrogen) if sensitivity to CO or moisture is observed. Safety protocols include PPE for dust control, as per MSDS guidelines .
Advanced Research Questions
Q. How can reaction parameters (e.g., pH, temperature) be optimized to maximize the yield of this compound over competing tartrate isomers?
In glyoxylate dimerization, meso-tartrate dominates at neutral pH (7–8) and moderate temperatures (40–50°C). Kinetic studies using NMR to monitor intermediate formation can identify rate-limiting steps . A factorial design (e.g., 3 matrix) may optimize variables like reactant concentration and stirring rate .
Q. How do contradictions in solubility data for this compound arise, and what methodologies resolve them?
Discrepancies often stem from polymorphic variations or hydration state changes. Use dynamic vapor sorption (DVS) to track hygroscopicity and synchrotron XRD to detect polymorphs. Cross-validate results with literature using standardized buffers (e.g., USP phosphate buffers) .
Q. What experimental designs are suitable for evaluating the biocompatibility of this compound in bone tissue engineering?
- In vitro : Seed mesenchymal stem cells (MSCs) on scaffolds coated with the compound; assess proliferation via Alamar Blue and differentiation via ALP activity .
- In vivo : Use rodent calvarial defect models with micro-CT to quantify osteogenesis. Compare with control groups using calcium phosphate scaffolds .
Q. How can release kinetics models elucidate the dissolution behavior of this compound in drug delivery systems?
Fit in vitro dissolution data (e.g., USP apparatus II) to models like Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport). A high correlation coefficient () indicates the dominant mechanism . For example, a trihydrate formulation may follow first-order kinetics due to hydration layer effects.
Q. What strategies address spectral interference when analyzing this compound in complex matrices (e.g., biological fluids)?
- Sample Prep : Solid-phase extraction (SPE) with ion-exchange cartridges to isolate the compound.
- Analytical Techniques : Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Internal standards (e.g., deuterated tartrates) correct for matrix effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
